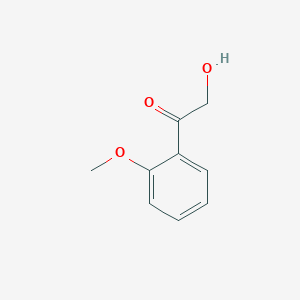

2-Hydroxy-2'-methoxyacetophenone

Description

Contextualization within Aromatic Ketones and Acetophenones Research

Aromatic ketones are a class of organic compounds where a carbonyl group is attached to at least one aromatic ring. chemicalnote.com Acetophenone (B1666503), the simplest aromatic ketone with the formula C6H5C(O)CH3, serves as the parent compound for a vast family of derivatives, including 2-Hydroxy-2'-methoxyacetophenone. wikipedia.orgnih.gov These compounds are fundamental building blocks and intermediates in organic synthesis. nih.gov

The reactivity of the carbonyl group and the aromatic ring in these molecules allows for a wide range of chemical transformations. Research in this area often focuses on developing new synthetic methodologies and understanding the influence of different substituents on the molecule's properties and reactivity. azom.com The presence of both a hydroxyl and a methoxy (B1213986) group in this compound, for instance, can influence its electronic properties and reactivity in electrophilic substitution reactions.

Historical Perspectives and Key Discoveries in Acetophenone Chemistry

The journey of acetophenone chemistry began in 1857 with its first synthesis by French chemist Charles Friedel. nih.gov A major breakthrough came with the development of the Friedel-Crafts acylation, a reaction that became a cornerstone for the industrial synthesis of acetophenones. nih.gov Initially isolated from the heavy-oil fraction of coal tar, acetophenone was later found to be a byproduct of the cumene (B47948) process, a primary industrial method for producing phenol (B47542) and acetone. wikipedia.orgnih.gov

In the late 19th and early 20th centuries, acetophenone, under the name "Hypnone," was even used medicinally as a hypnotic and anticonvulsant. wikipedia.org Over the years, research has expanded to a vast array of substituted acetophenones, each with its unique characteristics and potential applications. This exploration has been driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Scope and Significance of Academic Research on the Compound

Academic research on this compound and its isomers, such as 2'-Hydroxy-4'-methoxyacetophenone and 2'-Hydroxy-5'-methoxyacetophenone, is multifaceted. thermofisher.comchemicalbook.com Studies often investigate their synthesis, spectroscopic characterization, and potential as precursors for more complex molecules. For example, 2'-Hydroxy-5'-methoxyacetophenone is noted as a byproduct in the Elbs persulfate oxidation of phenols and is used in the preparation of substituted chromanone and chromone (B188151) derivatives. chemicalbook.com

The synthesis of these compounds can be achieved through various methods, including the reaction of a corresponding dihydroxyacetophenone with dimethyl sulfate (B86663). chemicalbook.comgoogle.com Researchers are continuously working on optimizing these synthetic routes to improve yield and reduce byproducts. google.com The investigation of their chemical and physical properties, such as melting point, boiling point, and solubility, is crucial for their application in various chemical processes. sigmaaldrich.comepa.govsigmaaldrich.comsigmaaldrich.com

Furthermore, the biological activities of derivatives of hydroxy-methoxyacetophenones are an active area of research. For instance, metal complexes of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone have been synthesized and studied for their potential biological applications. researchgate.net This highlights the role of these acetophenone derivatives as scaffolds in the development of new chemical entities with potential therapeutic or industrial value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHXADCMYFAQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464010 | |

| Record name | 2-HYDROXY-2'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224321-19-1 | |

| Record name | 2-HYDROXY-2'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization Strategies

Established Synthetic Pathways

Established synthetic routes for 2-hydroxy-2'-methoxyacetophenone are foundational methods that have been widely used and are well-documented in chemical literature. These pathways include classical reactions such as Friedel-Crafts acylation, O-alkylation of precursor molecules, and various condensation reactions to construct the desired molecular scaffold.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. nih.gov This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent, like an acyl chloride or acid anhydride (B1165640), for electrophilic aromatic substitution. nih.govbartleby.com

In the context of synthesizing hydroxy- and methoxy-substituted acetophenones, the Fries rearrangement, a specific type of Friedel-Crafts reaction, is often utilized. This involves the rearrangement of a phenolic ester to a hydroxyaryl ketone. For instance, phenol (B47542) can be acetylated to form phenyl acetate, which then undergoes a Lewis acid-catalyzed rearrangement to yield a mixture of o- and p-hydroxyacetophenone. google.com The ratio of these isomers can be influenced by reaction conditions.

A common strategy for synthesizing 4-methoxyacetophenone involves the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride. bartleby.com Zeolite catalysts, particularly mordenite (B1173385), have shown high selectivity and conversion rates in this reaction, offering a more environmentally friendly alternative to traditional Lewis acids. scirp.org The reaction of anisole with acetic anhydride using a mordenite catalyst in acetic acid can lead to a quantitative conversion to 4-methoxyacetophenone with high selectivity. scirp.org

Table 1: Examples of Friedel-Crafts Acylation Reactions for Acetophenone (B1666503) Synthesis

| Starting Material | Acylating Agent | Catalyst | Product | Yield | Reference |

| Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone | >99% | scirp.org |

| Phenol | Acetyl Chloride | Lewis Acid | Phenol Acetate | - | google.com |

| Phenol Acetate | Aluminum Chloride | - | o-Hydroxyacetophenone | 65.43% | google.com |

| p-Xylene | Oxalyl Chloride / Anisole | Aluminum Chloride | Unsymmetrical Benzophenone | - | udel.edu |

This table is interactive and allows for sorting and filtering of data.

O-Alkylation Reactions via Hydroxyacetophenone Precursors

O-alkylation is a direct method for introducing the methoxy (B1213986) group onto a hydroxyacetophenone scaffold. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide. chemicalbook.comorganic-chemistry.org

A typical procedure for the synthesis of 2'-methoxyacetophenone (B1218423) involves the reaction of 2'-hydroxyacetophenone (B8834) with dimethyl sulfate in the presence of a base like lithium hydroxide (B78521) monohydrate in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This method can achieve high yields, with one reported synthesis demonstrating an 86% yield after a 60-hour reaction time. chemicalbook.com

Another approach involves phase-transfer catalysis. For example, 2,4-dihydroxyacetophenone can be selectively methylated to produce 2-hydroxy-4-methoxyacetophenone using dimethyl sulfate in a two-phase system of an aromatic hydrocarbon and an aqueous alkaline solution, with a phase-transfer catalyst like tetra-n-butylammonium bromide. google.com This method is advantageous for industrial-scale production due to its low cost and controlled reaction conditions. google.com

Table 2: O-Alkylation Reactions for Methoxyacetophenone Synthesis

| Hydroxyacetophenone Precursor | Alkylating Agent | Base | Catalyst | Product | Yield | Reference |

| o-Hydroxyacetophenone | Dimethyl Sulfate | Lithium Hydroxide Monohydrate | - | 2'-Methoxyacetophenone | 86% | chemicalbook.com |

| 2,4-Dihydroxyacetophenone | Dimethyl Sulfate | Aqueous Alkaline Solution | Tetra-n-butylammonium Bromide | 2-Hydroxy-4-methoxyacetophenone | - | google.com |

This table is interactive and allows for sorting and filtering of data.

Condensation Reactions for Scaffold Construction

Condensation reactions, particularly the Claisen-Schmidt condensation, are instrumental in building larger molecular scaffolds from acetophenone derivatives. mdpi.com This reaction involves the base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. researchgate.net

For instance, 2'-hydroxyacetophenones can be reacted with various substituted benzaldehydes in the presence of a base like potassium hydroxide (KOH) in ethanol (B145695) to synthesize chalcones (1,3-diaryl-2-propen-1-ones). mdpi.com These chalcone (B49325) frameworks are precursors to a wide range of flavonoids and other biologically active molecules. researchgate.net The reaction conditions can be modified, for example, by using sodium hydride in dimethylformamide. mdpi.com

Furthermore, the condensation of two molecules of 2-hydroxy-2'-aminoacetophenone can lead to the formation of a dihydropyrazine. researchgate.net The rate-determining step in this process is the reaction of two aminoketone molecules to form an aminoalcohol intermediate. researchgate.net Such condensation reactions highlight the versatility of the acetophenone scaffold in constructing complex heterocyclic systems.

Advanced and Specialized Synthetic Approaches

Beyond the classical methods, advanced and specialized synthetic approaches offer greater control over the synthesis of functionalized acetophenones, including regioselectivity and stereochemistry.

Organometallic Routes to Functionalized Acetophenones

Organometallic chemistry provides powerful tools for the selective functionalization of aromatic rings. An organometallic route to 2'-hydroxy-6'-methoxyacetophenone starts from 3-methoxyphenol (B1666288). tandfonline.com The key step involves the selective metallation at the 2-position of a protected 3-methoxyphenol using butyllithium. The resulting aryllithium species is then converted to an organozinc compound by adding zinc chloride, which subsequently reacts with acetyl chloride under palladium catalysis to yield the desired product in 66% yield. tandfonline.com

Ruthenium(II) complexes have been employed as catalysts in the transfer hydrogenation of acetophenone, demonstrating the role of organometallic species as catalytic intermediates. acs.org While not a direct synthesis of the title compound, this research illustrates the application of organometallic complexes in transformations involving the acetophenone core.

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity is crucial when multiple reactive sites are present on an aromatic ring. The Fries rearrangement of phenyl acetate, for example, can be directed to favor the ortho or para isomer by careful selection of reaction conditions.

A biocatalytic approach has been developed for the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide. nih.gov This method utilizes the co-expression of an engineered epoxide hydrolase and an alcohol dehydrogenase. The epoxide hydrolase enantioselectively hydrolyzes the racemic starting material to a diol, which is then oxidized by the alcohol dehydrogenase to the acyloin, 2-hydroxyacetophenone. nih.gov This enzymatic cascade offers a sustainable and highly selective route to the target molecule.

Furthermore, the cyclization of m-hydroxyphenethyl ketone O-2,4-dinitrophenyloximes has been shown to produce 8-hydroxytetrahydroquinolines in a regioselective manner, showcasing how functionalized acetophenone derivatives can be used to construct complex heterocyclic systems with defined regiochemistry. elsevierpure.com

Biogenesis and Isolation from Natural Sources

There is no scientific literature detailing the biogenesis or isolation of this compound (or 2-Hydroxy-1-(2-methoxyphenyl)ethanone) from any natural source. Searches for its presence in the specified organisms yielded no results.

Plant-Derived Origins (e.g., Paeonia suffruticosa, Exacum affine)

No evidence was found for the isolation of this compound from Paeonia suffruticosa or Exacum affine. The prominent acetophenone isolated from Paeonia suffruticosa is Paeonol (B1678282) , which is an isomer with the chemical name 1-(2-hydroxy-4-methoxyphenyl)ethanone. nist.govchemspider.com

Identification in Microbial and Marine Organism Extracts (e.g., Hippocampus kuda, Fungi)

The target compound has not been identified in extracts from fungi or the seahorse Hippocampus kuda. Research on Hippocampus kuda has led to the isolation of a different, but related, molecule: 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone . nih.gov This brominated acetophenone derivative was studied for its anti-inflammatory properties. nih.gov There is no mention of the non-brominated parent compound or the requested isomer in this source.

Biogenetic Pathways and Enzymatic Synthesis

Due to the compound's apparent absence from natural sources, no information exists regarding its potential biogenetic pathways or any enzymatic synthesis routes. Biosynthetic studies typically focus on compounds that have been identified and isolated from living organisms.

Mechanistic Insights into Chemical Reactivity and Transformations

Fundamental Reaction Pathways and Mechanisms

The unique arrangement of functional groups in 2-Hydroxy-2'-methoxyacetophenone allows it to participate in a diverse range of chemical reactions, from ring-opening of epoxides to complex cyclizations forming heterocyclic systems.

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which makes them susceptible to ring-opening reactions by nucleophiles. youtube.combyjus.com Under acidic conditions, the reaction mechanism is initiated by the protonation of the epoxide's oxygen atom. This step creates a better leaving group and activates the epoxide ring for nucleophilic attack. masterorganicchemistry.comyoutube.com

The nucleophile then attacks one of the two electrophilic carbon atoms of the epoxide. For an unsymmetrical epoxide, the regioselectivity of the attack is a key consideration. The nucleophile preferentially attacks the more substituted carbon atom, a process that proceeds through a mechanism with significant SN1 character. youtube.comlibretexts.orgchemistrysteps.com The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in an anti-dihydroxylation product relative to the original alkene from which an epoxide could be formed. masterorganicchemistry.comlibretexts.org

In a reaction involving this compound as the nucleophile under acidic conditions, the phenolic hydroxyl group would attack the protonated epoxide. The reaction would proceed as follows:

Protonation of the Epoxide: An acid catalyst protonates the oxygen atom of the epoxide ring.

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of this compound attacks the more substituted carbon of the protonated epoxide.

Ring-Opening: The C-O bond of the epoxide breaks, relieving the ring strain.

Deprotonation: A final deprotonation step yields the final product, an ether, and regenerates the acid catalyst.

This reaction results in the formation of a trans-configurated product. byjus.comlibretexts.org

Photodecarbonylation is a photochemical reaction where a molecule containing a carbonyl group expels carbon monoxide (CO) upon absorption of light. While specific studies on the photodecarbonylation of this compound are not extensively documented in the reviewed literature, the behavior of acetophenones in photochemical reactions is well-established. Acetophenone (B1666503) and its derivatives are known to undergo various photochemical transformations, and the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) can influence the reaction pathways and efficiencies. The process typically involves the excitation of the ketone to a singlet or triplet state, followed by α-cleavage (Norrish Type I reaction) to form a radical pair, which can then lose CO.

Hydrazones are a class of organic compounds with the structure R₂C=NNR₂ and are typically formed through the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. asianpubs.orgnih.gov this compound readily reacts with hydrazines, such as hydrazine hydrate (B1144303) or substituted hydrazines like phenylhydrazine, to form the corresponding hydrazone. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acetophenone, followed by the elimination of a water molecule.

The resulting hydrazone can be characterized using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the hydrazone is confirmed by the disappearance of the C=O stretching band of the ketone and the appearance of a characteristic C=N (imine) stretching vibration, typically in the range of 1615-1620 cm⁻¹. asianpubs.org The broad O-H stretching band from the phenolic group remains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the aromatic and methoxy group protons will be present. A key indicator of hydrazone formation is the appearance of a new signal for the N-H proton(s), often as a broad singlet. researchgate.netnih.gov The chemical shifts of the protons adjacent to the newly formed C=N bond are also altered.

Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the formed hydrazone, confirming the condensation. asianpubs.org

Studies on a similar compound, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, confirm that the hydrazone exists in the keto form in the solid state and adopts an E configuration at the C=N double bond. nih.gov

| Technique | Key Feature | Expected Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | C=N Stretch | ~1615 cm⁻¹ | asianpubs.org |

| O-H Stretch | Broad band ~3400 cm⁻¹ | asianpubs.org | |

| ¹H NMR Spectroscopy | -OCH₃ Protons | Singlet, ~3.8-3.9 ppm | asianpubs.org |

| -OH Proton | Singlet, downfield >10 ppm | asianpubs.org | |

| N-H Proton | Broad singlet, downfield | nih.gov |

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the strategic placement of its reactive functional groups.

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation reaction. rasayanjournal.co.innih.gov This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. researchgate.netugm.ac.id In this case, this compound would be reacted with a suitable benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield a 2'-hydroxychalcone (B22705) derivative. rasayanjournal.co.innih.gov The base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine or its derivatives. thepharmajournal.comresearchgate.net The chalcone (B49325) derived from this compound can be reacted with hydrazine hydrate, often in the presence of a catalyst like acetic acid, to yield a pyrazoline. nih.govsci-hub.se The reaction proceeds via a Michael addition of the hydrazine to the chalcone's double bond, followed by intramolecular cyclization and dehydration.

Chromones: Chromones (4H-1-benzopyran-4-ones) can be synthesized from 2-hydroxyacetophenones through various methods. One common route involves reaction with a one-carbon synthon. For instance, treatment with a complex of 2,4,6-trichloro-1,3,5-triazine and dimethylformamide (DMF) can achieve a one-flask synthesis. researchgate.net Another method involves condensation with an ethyl carboxylate ester in the presence of a strong base. core.ac.uk A widely used method is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone using hydrogen peroxide in an alkaline medium to form a flavonol, which is a type of chromone (B188151) derivative. semanticscholar.org

| Target Heterocycle | General Reaction | Key Reagents | Reference |

|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH | rasayanjournal.co.innih.gov |

| Pyrazoline | Cyclization of Chalcone | Hydrazine hydrate, Acetic acid | thepharmajournal.comnih.gov |

| Chromone | Cyclization | DMF/Vilsmeier reagent or Ethyl ester/Base | researchgate.netcore.ac.uk |

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents: the hydroxyl (-OH) group and the methoxy (-OCH₃) group.

Electronic Effects: Both the hydroxyl and methoxy groups are strong electron-donating groups due to the resonance effect (+R) of the lone pairs on their oxygen atoms. They donate electron density to the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution (EAS). youtube.com This electron-donating nature also influences reactions at the carbonyl group. For instance, in the Baeyer-Villiger oxidation of substituted acetophenones, electron-donating groups on the aryl ring have a pronounced activating effect on the migratory aptitude of the phenyl group. researchgate.net However, these groups can slightly decrease the electrophilicity of the carbonyl carbon. The pKa value of the α-protons is also affected; electron-donating groups like methoxy tend to increase the pKa, making the ketone less acidic compared to unsubstituted acetophenone. cdnsciencepub.com

Steric Effects: The hydroxyl group, being in the ortho position to the acetyl group, introduces steric hindrance. This can influence the approach of bulky reagents to the carbonyl group. For example, in condensation reactions, the steric bulk might affect the rate and equilibrium of the reaction. The ortho-hydroxyl group also allows for intramolecular hydrogen bonding with the carbonyl oxygen, which can influence the conformation and reactivity of the molecule. This hydrogen bonding can increase the electrophilicity of the carbonyl carbon by withdrawing electron density.

Catalytic Transformations Involving the Compound

This compound can serve as a substrate in various catalytic transformations, often leveraging the reactivity of its functional groups.

Phase-Transfer Catalysis: In the synthesis of related compounds like 2-hydroxy-4-methoxyacetophenone, phase-transfer catalysts such as tetra-n-butylammonium bromide are employed. google.com This type of catalysis is effective for reactions between reagents in immiscible phases, such as the methylation of a dihydroxyacetophenone using dimethyl sulfate (B86663) in a water-toluene system. google.com A similar catalytic approach could be envisioned for selective reactions involving this compound.

Acid/Base Catalysis in Condensations: As discussed previously (3.1.4), the synthesis of chalcones and chromones from this compound relies heavily on catalysis. The Claisen-Schmidt condensation is typically catalyzed by a strong base (e.g., NaOH), which generates the reactive enolate intermediate. rasayanjournal.co.inugm.ac.id Conversely, the cyclization to form chromones can be catalyzed by acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases, depending on the specific synthetic route. ijrpc.comacs.orgresearchgate.net

Metal-Catalyzed Reactions: While specific examples for this compound are not prominent in the search results, similar phenolic ketones are used in metal-catalyzed reactions. For example, palladium-catalyzed reactions are used in the synthesis of complex chromones. researchgate.net The hydroxyl and carbonyl groups can also act as a bidentate ligand, coordinating to metal centers and facilitating catalytic transformations at other parts of the molecule or in a separate substrate.

Palladium-Catalyzed Cross-Dehydrogenative Coupling

Palladium-catalyzed cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through the direct coupling of two C-H bonds. rsc.org While specific studies on the palladium-catalyzed cross-dehydrogenative coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similarly substituted aromatic ketones in such transformations provides valuable insights.

The general mechanism of Pd-catalyzed CDC of (hetero)arenes involves the activation of two different C-H bonds without prior functionalization of the coupling partners. westliberty.edu This approach is challenged by issues of regioselectivity and the potential for undesired homo-coupling. westliberty.edu For a substituted acetophenone like this compound, the directing effects of the hydroxyl and methoxy groups are crucial in determining the site of C-H activation.

The development of efficient CDC protocols is an active area of research, with significant efforts focused on overcoming the challenges of selectivity and expanding the scope of substrates. rsc.org For acetophenone derivatives, the directing group ability of the carbonyl, hydroxyl, and methoxy groups would need to be carefully considered to predict the outcome of a potential CDC reaction.

Table 1: Factors Influencing Palladium-Catalyzed Cross-Dehydrogenative Coupling

| Factor | Description | Potential Impact on this compound |

| Directing Groups | Functional groups on the aromatic ring that direct the metallation to a specific position. | The hydroxyl group is a strong directing group, potentially favoring ortho-C-H activation. The methoxy and acetyl groups also exert directing effects. |

| Ligand on Palladium | The ligand coordinated to the palladium center influences its reactivity, stability, and selectivity. | The choice of ligand would be critical to control the regioselectivity and prevent catalyst deactivation. |

| Oxidant | Required to regenerate the active palladium catalyst in the catalytic cycle. | The compatibility of the oxidant with the hydroxyl and methoxy functional groups would need to be considered to avoid side reactions. |

| Reaction Conditions | Temperature, solvent, and reaction time can significantly affect the yield and selectivity of the coupling reaction. | Optimization of these parameters would be necessary to achieve the desired cross-coupled product. |

Exploration of Degradation Pathways and Stability Mechanisms

The stability of this compound is influenced by factors such as heat, light, and the presence of other chemical agents. Understanding its degradation pathways is crucial for its storage and handling.

A safety data sheet for the related compound 2-Hydroxy-4-methoxyacetophenone indicates that it is stable under recommended storage conditions, which include keeping the container tightly closed in a dry and well-ventilated place. westliberty.edu It is advised to avoid bases, acid chlorides, acid anhydrides, and oxidizing agents, which suggests that the hydroxyl and acetyl groups are susceptible to reaction with these substances. westliberty.edu Hazardous decomposition products formed under fire conditions include carbon oxides. westliberty.edu

Studies on the thermal degradation of related compounds provide further insights. For instance, the thermal degradation of acetate-intercalated hydroxy double salts, which can be considered structurally related to hydroxyacetophenones, shows the evolution of acetic acid, acetone, water, and carbon dioxide at high temperatures. nih.govmarquette.edu The decomposition of these materials often proceeds through the loss of water and the subsequent breakdown of the organic moiety. marquette.edu

The photodecomposition of acetophenone derivatives has also been investigated. In studies on the photodegradation of polystyrene, hydroxyacetophenone was identified as a major product, indicating the cleavage of polymer chains to form smaller aromatic ketones. researchgate.net The mass spectra of 2-methoxyacetophenone (B1211565) under thermal decomposition at high temperatures (1000 K) show a process of demethylation to yield a species with m/z 120, followed by decarbonylation. researchgate.net At even higher temperatures (1300 K), further decomposition is observed. researchgate.net This suggests that at elevated temperatures, both the methoxy and acetyl groups of this compound could undergo fragmentation.

Table 2: Potential Degradation Products of Substituted Acetophenones

| Degradation Condition | Potential Products | Reference for Related Compounds |

| Thermal Decomposition | Demethylated and decarbonylated species, carbon oxides. | westliberty.eduresearchgate.net |

| Photodecomposition | Smaller aromatic fragments resulting from cleavage of functional groups. | researchgate.net |

| Chemical Incompatibility | Reaction products with strong bases, acids, or oxidizing agents. | westliberty.edu |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

A variety of spectroscopic techniques are employed to meticulously elucidate the structure of 2-Hydroxy-2'-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of this compound.

¹H-NMR: In the ¹H-NMR spectrum of a related compound, 2'-Methoxyacetophenone (B1218423), recorded in CDCl₃, a singlet for the methyl protons (CH₃) appears at approximately 2.62 ppm. rsc.org Another singlet for the methoxy (B1213986) group protons (OCH₃) is observed at 3.91 ppm. rsc.org The aromatic protons show complex multiplets in the range of 6.96-7.75 ppm. rsc.org For 2'-Hydroxyacetophenone (B8834), the acetyl group's methyl protons present a singlet at 2.61 ppm, while the phenolic proton gives a broad signal at 12.25 ppm. nih.gov The aromatic protons resonate between 6.79 and 7.78 ppm. nih.gov

¹³C-NMR: The ¹³C-NMR spectrum of 2'-Methoxyacetophenone in CDCl₃ displays signals for the methyl carbon at around 31.8 ppm and the methoxy carbon at 55.4 ppm. rsc.org The carbonyl carbon (C=O) resonates at approximately 199.8 ppm, while the aromatic carbons appear between 111.6 and 158.9 ppm. rsc.org For 2'-Hydroxyacetophenone, the methyl carbon is observed at 26.48 ppm and the carbonyl carbon at 204.55 ppm. nih.gov The aromatic carbons resonate in the range of 118.32 to 162.40 ppm. nih.gov

COSY and HSQC: Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming the connectivity of the molecule. For a derivative, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine (B178648), COSY and HSQC analyses were used for complete structural assignment. nih.gov These techniques establish correlations between protons and carbons, providing unambiguous evidence for the arrangement of atoms.

Table 1: NMR Data for Acetophenone (B1666503) Derivatives

| Compound | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| 2'-Methoxyacetophenone | CH₃: ~2.62, OCH₃: 3.91, Aromatic: 6.96-7.75 rsc.org | CH₃: ~31.8, OCH₃: 55.4, C=O: ~199.8, Aromatic: 111.6-158.9 rsc.org |

| 2'-Hydroxyacetophenone | CH₃: 2.61, OH: 12.25, Aromatic: 6.79-7.78 nih.gov | CH₃: 26.48, C=O: 204.55, Aromatic: 118.32-162.40 nih.gov |

Data presented is for related compounds and serves as a reference for the expected spectral features of this compound.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum of the related compound 2-hydroxy-2-methyl-1-phenylpropan-1-one shows a strong band for the carbonyl group (C=O) stretching vibration around 1680 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are typically observed in the 1550-1600 cm⁻¹ region. researchgate.net For 2'-Hydroxy-5'-methoxyacetophenone, characteristic IR absorptions are also expected, reflecting its specific substitution pattern.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and assessing its purity. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. Electron Ionization Mass Spectrometry (EI-MS) of related compounds like 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative, reveals characteristic fragmentation patterns that can be used for structural elucidation. nist.gov Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that can be used to primarily determine the molecular ion, complementing the fragmentation data from EI-MS.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For instance, 2'-Hydroxy-5'-methoxyacetophenone exhibits a maximum absorption (λmax) at 355 nm. sigmaaldrich.com The position and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the chromophores present in the molecule, including the substituted aromatic ring and the carbonyl group.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular and crystal structure of a compound in the solid state. For a derivative, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, X-ray diffraction studies revealed that it crystallizes in the monoclinic system with the space group P2(1)/n. nih.gov Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's solid-state behavior.

Quantum Chemical and Theoretical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the molecular properties of this compound. These theoretical studies can predict molecular geometries, vibrational frequencies, and electronic properties. For example, in a study of 2-hydroxy-2-methyl-1-phenylpropan-1-one, the most stable conformation was determined through potential energy surface studies, and the molecular geometry and vibrational frequencies were calculated. researchgate.net Similar computational approaches can be applied to this compound to predict its spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is widely applied for geometry optimization, a process that calculates the lowest energy, and therefore most stable, three-dimensional arrangement of a molecule's atoms. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311G(d,p), are commonly employed to achieve accurate structural predictions. nih.govsemanticscholar.org

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in a related aroyl hydrazone derived from 2-hydroxy-4-methoxyacetophenone, single-crystal X-ray diffraction confirmed the molecule exists in a keto form with an extended conformation. nih.gov DFT calculations can replicate such geometric parameters with high accuracy, providing a foundational understanding of the molecule's static structure.

Table 1: Representative Optimized Geometric Parameters for an Acetophenone Derivative (Note: Data is representative of the class of compounds, derived from computational studies on similar structures.)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C=O | ~1.25 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| O-CH₃ | ~1.43 Å | |

| Bond Angle | C-C-O (ketone) | ~120° |

| C-O-H (hydroxyl) | ~109° | |

| C-O-C (ether) | ~118° |

Analysis of Frontier Molecular Orbitals, Electron Density, and Electrostatic Potential

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ekb.eg

The molecular electrostatic potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. actascientific.com It maps the electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack. ekb.eg

Red/Yellow Regions : Indicate areas of low electrostatic potential (electron-rich), which are susceptible to electrophilic attack. ekb.egactascientific.com

Blue Regions : Indicate areas of high electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. ekb.egactascientific.com

Green Regions : Represent areas with intermediate potential. ekb.eg

For acetophenone derivatives, the negative potential is typically concentrated around the oxygen atoms of the carbonyl and hydroxyl/methoxy groups, highlighting them as sites for electrophilic interaction.

Prediction and Assignment of Vibrational Frequencies and Thermodynamic Properties

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netresearchgate.net These calculations determine the frequencies associated with the stretching and bending of specific bonds. To improve the accuracy and comparison with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor. researchgate.netnih.govresearchgate.net

The analysis allows for the precise assignment of vibrational modes. For example, the characteristic stretching vibration of the carbonyl group (C=O) in acetophenones is typically predicted and observed in the 1650-1700 cm⁻¹ range. The O-H stretch of the hydroxyl group appears as a broad band, usually above 3000 cm⁻¹, while C-O stretching vibrations for the ether and phenol (B47542) groups appear in the 1000-1300 cm⁻¹ region. From these vibrational analyses, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insight into the molecule's stability and reaction energetics at different temperatures. semanticscholar.org

Table 2: Representative Vibrational Frequencies for a Hydroxy Methoxy Acetophenone Derivative (Note: Frequencies are examples based on computational studies of similar compounds.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3300 - 3500 |

| C-H Stretch | Aromatic | ~3050 - 3150 |

| C-H Stretch | Methyl | ~2900 - 3000 |

| C=O Stretch | Ketone | ~1660 |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 |

| C-O Stretch | Ether/Phenol | ~1250 |

Calculation of Reactivity and Selectivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors help in predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / (2η).

These quantum chemical descriptors are invaluable for comparing the reactivity of different isomers or related compounds without the need for experimental synthesis.

Table 3: Calculated Reactivity Descriptors for a Representative Acetophenone Derivative (Note: Values are illustrative and depend on the specific isomer and computational level.)

| Descriptor | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | E_HOMO | ~ -6.0 to -6.5 |

| LUMO Energy | E_LUMO | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ΔE | ~ 4.0 to 5.0 |

| Chemical Potential | μ | ~ -3.75 to -4.25 |

| Chemical Hardness | η | ~ 2.0 to 2.5 |

| Electrophilicity Index | ω | ~ 2.8 to 4.5 |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, especially molecular docking, are essential tools for predicting and analyzing how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. nih.gov This approach is fundamental in drug discovery for identifying potential therapeutic agents.

Computational Assessment of Ligand-Protein Binding and Active Site Interactions

Molecular docking simulations place a ligand into the binding site of a target protein and calculate a "docking score" or binding energy, which estimates the affinity of the ligand for the protein. nih.gov A lower binding energy typically indicates a more stable and favorable interaction.

These simulations provide detailed three-dimensional models of the ligand-protein complex, revealing specific molecular interactions. Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. nih.gov

For example, a study on 2′-Hydroxy-4′,5′-dimethoxyacetophenone, a related compound, investigated its interaction with the enzyme collagenase. researchgate.net The docking results showed that the compound could fit into the active site of the enzyme, forming interactions that suggest a potential inhibitory role. Such computational assessments are crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent analogs. researchgate.netnih.gov

Table 4: Example of Molecular Docking Results for an Acetophenone Derivative (Note: Data is based on a representative study of a related compound with a target enzyme.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 2′-Hydroxy-4′,5′-dimethoxyacetophenone | Collagenase | -7.5 | Leu 181, His 228 | Hydrogen Bond |

| Ala 182, Pro 238 | Hydrophobic Interaction |

Structure Activity Relationship Sar and Derivative Studies

Influence of Hydroxylation and Methoxylation Patterns on Bioactivity

The position and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the acetophenone (B1666503) scaffold significantly impact its biological profile.

Hydroxyl Groups: The presence of hydroxyl groups is often essential for antioxidant and antimicrobial activities. mdpi.com For instance, in phenolic acids, which share structural similarities with hydroxyacetophenones, dihydroxy derivatives exhibit higher antioxidant activity compared to their monohydroxy counterparts. nih.gov The hydroxyl group can act as a hydrogen donor, which is a key mechanism for radical scavenging.

Methoxy Groups: The influence of methoxylation is more complex. While methoxy groups can enhance the antioxidant activity of some phenolic compounds, they may decrease it in others. mdpi.comnih.gov For example, in certain phenolic acids, a higher number of methoxy groups correlates with increased antioxidant capacity. nih.gov Conversely, in some chalcone (B49325) derivatives, methoxy groups have been found to diminish bioactivity compared to free hydroxyl groups. mdpi.com The position of the methoxy group is also critical. For example, paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone) and isopaenol (2-hydroxy-3-methoxyacetophenone) are isomers with differing biological activities, which can be attributed to the different placement of the methoxy group. mdpi.com

Interplay of Hydroxyl and Methoxy Groups: The combined effect of hydroxyl and methoxy groups is a key determinant of bioactivity. The 2-hydroxy group in 2-Hydroxy-2'-methoxyacetophenone can form an intramolecular hydrogen bond with the carbonyl group of the acetyl moiety, influencing the molecule's conformation and reactivity. nih.gov The methoxy group at the 2'-position further modulates the electronic properties of the aromatic ring. Studies on related compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have shown that this substitution pattern is favorable for potent and selective enzyme inhibition. nih.gov

Impact of Side Chains and Functional Groups on Efficacy and Selectivity

Modifying the side chains and introducing new functional groups to the this compound core can dramatically alter its efficacy and selectivity. This is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. mdpi.com

The introduction of different substituents on the acetophenone ring can influence the molecule's interaction with biological targets. For instance, the addition of electron-withdrawing groups can enhance the electrophilicity of the carbonyl group, potentially increasing its reactivity with nucleophilic residues in enzymes or receptors. rasayanjournal.co.in Conversely, electron-donating groups can modulate the compound's antioxidant potential.

Furthermore, the incorporation of bulky side chains can introduce steric hindrance, which can either enhance or diminish activity depending on the topology of the target's binding site. The strategic addition of functional groups can also introduce new binding interactions, such as hydrogen bonds or ionic interactions, leading to improved affinity and selectivity.

Rational Design and Synthesis of Novel Derivatives

Rational drug design, often guided by SAR data and computational modeling, is employed to create novel derivatives of this compound with enhanced therapeutic potential. nih.gov

Hybrid molecules that combine the acetophenone scaffold with other pharmacologically active moieties, such as tetrazole, represent a promising strategy for developing new drugs. mdpi.com Tetrazoles are known to be bioisosteres of carboxylic acids and can participate in similar biological interactions. mdpi.com The synthesis of acetophenone-tetrazole hybrids has been explored to create compounds with a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.govmdpi.comnih.gov The rationale behind this approach is that the resulting hybrid may exhibit a synergistic effect, combining the beneficial properties of both parent molecules.

Chalcones, which are precursors to flavonoids, can be synthesized from acetophenones, including this compound, through Claisen-Schmidt condensation. innovareacademics.inresearchgate.netnih.gov These chalcones and their subsequent flavonoid derivatives are a rich source of bioactive compounds with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govsciforum.netnih.gov

The bioactivity of these derivatives is highly dependent on the substitution patterns on both aromatic rings of the chalcone or flavonoid backbone. nih.gov For example, the presence and position of hydroxyl and methoxy groups can significantly influence their antioxidant and enzyme inhibitory properties. mdpi.comnih.gov Cyclization of chalcones leads to flavanones and flavones, which often exhibit distinct biological profiles from their open-chain precursors. innovareacademics.innih.gov

Table 1: Examples of Chalcone and Flavonoid Derivatives and their Activities

| Derivative Type | Starting Material | Key Synthetic Step | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Chalcone | 2-Hydroxyacetophenone (B1195853) | Claisen-Schmidt Condensation | Antioxidant, Anti-inflammatory, Anticancer | nih.govsciforum.net |

| Flavone | Chalcone derivative | Cyclization | Antioxidant, Anxiolytic, Anticancer | innovareacademics.in |

| Flavanone | 2'-Hydroxychalcone (B22705) | Cyclization | Anti-inflammatory | nih.gov |

The chelating ability of this compound and its derivatives, particularly those containing additional donor atoms like in Schiff bases, allows for the formation of metal complexes. bendola.comorientjchem.org These complexes, involving transition metals such as copper, nickel, zinc, and others, often exhibit enhanced biological activity compared to the free ligands. orientjchem.orgresearchgate.net This enhancement is sometimes explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the ligand and increases its lipophilicity, thereby facilitating its transport across cell membranes. orientjchem.org Metal complexes of acetophenone derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. bendola.comorientjchem.orgresearchgate.net

Table 2: Metal Complexes of Acetophenone Derivatives and their Properties

| Ligand | Metal Ion | Potential Application | Reference |

|---|---|---|---|

| 2-hydroxyacetophenone based Schiff base | Ru(III) | Antibacterial | orientjchem.org |

| 2-hydroxyacetophenone N(4)-methyl-4-phenylthiosemicarbazone | Cu(II) | Antimicrobial | orientjchem.org |

| 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | Zn(II) | Antimicrobial, Anticancer | researchgate.net |

Computational Approaches to Structure-Activity Relationship Elucidation

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound derivatives. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For instance, docking studies of 2'-hydroxy-chalcone derivatives with the enzyme lipoxygenase have helped to identify key hydrogen bonding interactions that are crucial for inhibitory activity. nih.gov These studies can reveal how the hydroxyl and carbonyl groups of the acetophenone moiety orient themselves within the active site. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can identify physicochemical properties, such as lipophilicity and electronic parameters, that are critical for activity. mdpi.com For example, a large HOMO-LUMO energy gap, which can be calculated using computational methods, is generally associated with high molecular stability and lower reactivity. researchgate.net Such insights can guide the design of new derivatives with optimized properties.

Biological Activities and Biochemical Mechanisms of Action

Anti-inflammatory Properties and Molecular Pathways

2-Hydroxy-2'-methoxyacetophenone, a compound isolated from the seahorse Hippocampus kuda, has demonstrated notable anti-inflammatory effects. nih.gov Its mechanisms of action are rooted in its ability to modulate key signaling pathways and inhibit the production of inflammatory molecules.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer (most commonly p50/RelA) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes for pro-inflammatory mediators. nih.gov

Research has shown that this compound can effectively attenuate the inflammatory response by targeting this pathway. nih.gov Studies using lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophage cells revealed that the compound interferes with NF-κB activation. An electrophoretic mobility shift assay (EMSA) confirmed that this compound reduces the DNA binding activity of NF-κB. nih.gov Furthermore, molecular docking simulations suggest that the compound can fit into the active sites of the NF-κB protein, indicating a direct interaction. nih.gov By preventing NF-κB from binding to DNA, the compound effectively halts the transcription of numerous downstream inflammatory genes. nih.govoatext.com

Table 1: Effect of this compound on NF-κB Pathway

| Activity | Observation | Method | Source |

|---|---|---|---|

| NF-κB DNA Binding | Reduced binding activity | Electrophoretic Mobility Shift Assay (EMSA) | nih.gov |

The expression of several key pro-inflammatory mediators is controlled by the NF-κB pathway. These mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), are central to the inflammatory process. nih.gov High levels of NO are produced by iNOS, while COX-2 is responsible for the synthesis of prostaglandins, both of which contribute to inflammation. nih.gov

This compound has been shown to significantly suppress the production of these mediators. In studies with LPS-stimulated macrophage cells, the compound markedly inhibited the concentration of nitric oxide. nih.gov It also suppressed the secretion of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. nih.gov Given that the expression of both iNOS and COX-2 genes is dependent on NF-κB activation, the inhibitory effect of this compound on the NF-κB pathway is the upstream mechanism responsible for reducing the levels of these enzymes and their products. nih.govnih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Effect | Cell Line | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Significant inhibition | BV-2, RAW264.7 | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent suppression of secretion | BV-2, RAW264.7 | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression (inferred via NF-κB inhibition) | RAW264.7 | nih.govnih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that often works in concert with the NF-κB pathway to regulate inflammation. nih.gov The p38 MAPK signaling axis, in particular, is activated by cellular stressors and stimulates the expression of inflammatory cytokines and transcription factors. nih.gov In many biological systems, the inhibition of MAPK pathways leads to a downstream reduction in NF-κB activation.

While direct inhibition of MAPK enzymes by this compound has not been explicitly detailed in available research, the suppression of NF-κB activity by various compounds is often mediated through the MAPK pathway. nih.gov For instance, studies on other anti-inflammatory agents have demonstrated that the inhibition of JNK and p38 MAPK is responsible for suppressing the expression of iNOS and COX-2 by blocking NF-κB and AP-1 activation. nih.gov Therefore, it is plausible that the anti-inflammatory effects of this compound may also involve the modulation of the MAPK pathway, which in turn affects NF-κB signaling.

Anticancer Potential and Cellular Mechanisms

Beyond its anti-inflammatory role, acetophenone (B1666503) derivatives have been investigated for their potential in cancer therapy. The mechanisms underlying this potential involve the inhibition of specific enzymes crucial for cancer cell survival and the direct interference with genetic processes.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Therefore, CA inhibitors are considered promising anticancer agents. nih.govnih.gov Research into thiosemicarbazone derivatives of 2-hydroxy-5-methoxyacetophenone has demonstrated their efficacy as carbonic anhydrase inhibitors. researchgate.net This suggests that the core structure of this compound is a viable scaffold for developing new anticancer drugs that target these specific enzymes. researchgate.net

Nitric oxide synthase (NOS), particularly the inducible form (iNOS), also plays a complex role in cancer. While it is a key mediator in inflammation, its sustained production in the tumor microenvironment can influence tumor progression. The demonstrated ability of this compound to inhibit iNOS expression as part of its anti-inflammatory action could also be relevant in a cancer context. nih.govwjarr.com

Table 3: Enzyme Inhibition by this compound and its Derivatives

| Enzyme | Inhibitor | Relevance | Source |

|---|---|---|---|

| Carbonic Anhydrase | 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | Anticancer activity | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | This compound | Anti-inflammatory, potential anticancer | nih.gov |

The ability of a compound to interact with DNA or to prevent transcription factors from binding to DNA is a key mechanism for anticancer activity. oatext.com As previously established, NF-κB is a transcription factor that is aberrantly and constitutively activated in many cancers, where it controls the expression of genes involved in cell proliferation, survival, and angiogenesis. oatext.com

The direct inhibition of NF-κB's ability to bind to its DNA target sequences is a highly effective strategy for regulating the expression of these cancer-promoting genes. oatext.com As demonstrated in anti-inflammatory studies, this compound effectively inhibits the DNA binding of NF-κB. nih.gov This action prevents the transcription of NF-κB's target genes, representing a significant mechanism for its potential anticancer effects. nih.govnih.gov This suppression of gene transcription is a critical point of convergence for the compound's anti-inflammatory and potential anticancer activities.

Enzyme Inhibition Studies

The capacity of hydroxylated and methoxylated acetophenone derivatives to inhibit various enzymes is a significant area of research. These inhibitory activities are crucial for potential therapeutic applications.

Inhibition of Aldose Reductase and α-Amylase

While direct studies on this compound are not available, research on related compounds demonstrates notable inhibitory effects on aldose reductase and α-amylase. For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has been shown to be a potent inhibitor of aldose reductase. researchgate.netnih.gov This enzyme is a key player in the polyol pathway, which becomes significant in hyperglycemic conditions, contributing to diabetic complications. researchgate.netnih.gov The inhibition of aldose reductase by this compound suggests its potential in mitigating such complications. researchgate.netnih.gov

Similarly, while specific data on α-amylase inhibition by this compound is lacking, other natural and synthetic compounds are known to target this enzyme. α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. nih.govnih.gov Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

Collagenase Inhibition and Implications for Disease Progression

Studies have investigated the inhibitory effects of acetophenone derivatives on collagenase. Specifically, 2'-Hydroxy-4',5'-dimethoxyacetophenone has demonstrated potent inhibitory activity against collagenase. researchgate.netnih.gov Collagenase is an enzyme that breaks down collagen, and its excessive activity is implicated in various pathological conditions, including skin aging and the progression of diseases like diabetes. researchgate.netnih.gov The inhibition of collagenase by this acetophenone derivative highlights its potential pharmacological benefits. researchgate.netnih.gov

Alpha-Glucosidase and Tyrosinase Inhibition

The inhibition of α-glucosidase and tyrosinase by acetophenone derivatives has been a subject of scientific investigation.

Alpha-Glucosidase: This enzyme is crucial for the final step of carbohydrate digestion, and its inhibition can help control blood glucose levels. mdpi.comnih.govscielo.br While there is no specific data for this compound, various other natural compounds, including flavonoids and other phenolics, have been identified as α-glucosidase inhibitors. nih.govnih.gov

Tyrosinase: Research has shown that 2'-hydroxy-4'-methoxyacetophenone (Paeonol) can inhibit the diphenolase activity of tyrosinase. atlantis-press.com In one study, the concentration of 2'-hydroxy-4'-methoxyacetophenone that resulted in a 50% loss of activity (IC50) was found to be 0.60 mmol/L for diphenolase activity. atlantis-press.com Kinetic analysis indicated that it acts as a mixed inhibitor for the oxidation of L-DOPA. atlantis-press.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.comuitm.edu.my

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs and toxins. nih.gov The interaction of chemical compounds with CYP enzymes is a critical aspect of pharmacology, as it can lead to drug-drug interactions and affect the therapeutic efficacy and toxicity of substances. nih.govnih.gov

Currently, there is a lack of specific research data on the interaction between this compound and cytochrome P450 enzymes. However, it is known that phenolic compounds can be metabolized by CYP enzymes. For example, 2'-methoxyacetophenone (B1218423) has known human metabolites, including 2'-Hydroxyacetophenone (B8834), indicating that it undergoes metabolic transformation in the body. nih.gov Further research is needed to elucidate the specific interactions of this compound and its isomers with the various CYP isozymes.

Agricultural and Pest Control Applications

Certain acetophenone derivatives have shown promise in agricultural applications, particularly in pest control.

Nematicidal Effects on Plant-Parasitic Nematodes (e.g., Meloidogyne javanica)

Research has demonstrated the nematicidal potential of 2'-hydroxylated acetophenones against the plant-parasitic nematode Meloidogyne javanica. researchgate.net A study evaluating a series of synthetic hydroxylated acetophenones found that compounds with a 2'-hydroxy group exhibited strong nematicidal effects. researchgate.net These compounds were effective not only in causing mortality of the second-stage juveniles (J2) but also in inhibiting egg hatching. researchgate.netresearchgate.net The structural features, such as the position of hydroxyl groups on the acetophenone moiety, were found to be important for the nematicidal activity. researchgate.net

Interactive Table: Enzyme Inhibition by Acetophenone Derivatives

| Compound | Enzyme | Activity | IC50 Value |

|---|---|---|---|

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Aldose Reductase | Potent Inhibition | Not specified |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Collagenase | Potent Inhibition | Not specified |

| 2'-Hydroxy-4'-methoxyacetophenone | Tyrosinase (diphenolase) | Mixed Inhibition | 0.60 mmol/L |

Interactive Table: Nematicidal Activity of Hydroxylated Acetophenones

| Compound Class | Target Organism | Effect |

|---|---|---|

| 2'-Hydroxylated Acetophenones | Meloidogyne javanica (J2 juveniles) | Strong nematicidal effects |

| 2'-Hydroxylated Acetophenones | Meloidogyne javanica (eggs) | Egg hatching inhibition |

Acaricidal Activity against Mite Species (e.g., Dermatophagoides spp., Tyrophagus putrescentiae)

Research has demonstrated the acaricidal (mite-killing) properties of various acetophenone derivatives against common household and stored-product mites. A study evaluating the toxicity of these compounds against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) and the mould mite (Tyrophagus putrescentiae) revealed significant activity.

Using an impregnated fumigant bioassay, the lethal dose (LD₅₀) values were determined. Among the tested compounds, those with a methoxy (B1213986) group generally showed high toxicity. For instance, against D. farinae, 3'-methoxyacetophenone (B145981) was found to be exceptionally potent. The isomers 2'-methoxyacetophenone, 2'-hydroxy-5'-methoxyacetophenone, and 2'-hydroxy-4'-methoxyacetophenone also demonstrated notable acaricidal effects, proving more toxic than the commonly used synthetic acaricide, benzyl (B1604629) benzoate. mdpi.com The findings indicate that the specific placement of hydroxyl and methoxy groups on the acetophenone structure significantly influences its toxicity to these mite species. mdpi.com

Below is a table summarizing the acaricidal activity of selected acetophenone derivatives against Dermatophagoides farinae.

| Compound | LD₅₀ (μg/cm²) against D. farinae | Relative Toxicity vs. Benzyl Benzoate |

|---|---|---|

| 3′-Methoxyacetophenone | 0.41 | ~24.2x more toxic |

| 4′-Methoxyacetophenone | 0.52 | ~19.1x more toxic |

| 2′-Methoxyacetophenone | 0.75 | ~13.2x more toxic |

| 2′-Hydroxy-5′-methoxyacetophenone | 1.03 | ~9.6x more toxic |

| 2′-Hydroxy-4′-methoxyacetophenone (Paeonol) | 1.29 | ~7.7x more toxic |

| Benzyl Benzoate (Reference) | 9.92 | - |

Other Reported Bioactivities: Analgesic, Cardioprotective, Neuroprotective, Antidiabetic, Antipyretic, Antiasthmatic, Allelochemical Properties

The isomers of hydroxy-methoxy-acetophenone, particularly 2'-hydroxy-4'-methoxyacetophenone (paeonol) and 4'-hydroxy-3'-methoxyacetophenone (apocynin), have been the subject of extensive research, revealing a wide spectrum of pharmacological effects. nih.govmdpi.com

Analgesic and Antipyretic Properties: Paeonol (B1678282) has well-documented analgesic (pain-relieving) and anti-inflammatory effects. nih.gov Studies show it can inhibit carrageenan-induced thermal hyperalgesia in animal models. mdpi.comnih.gov The mechanism for these effects is linked to its ability to reduce the production of pro-inflammatory mediators like certain cytokines, nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂), while also decreasing the infiltration of neutrophils at the site of inflammation. mdpi.comnih.gov Paeonol has also been reported to have an obvious antipyretic (fever-reducing) effect against fever induced by vaccines in research models. nih.govwikipedia.org

Cardioprotective Activity: Both paeonol and apocynin exhibit cardioprotective properties. Paeonol has been shown to protect the cardiovascular system by affecting endothelial cell inflammatory responses and inhibiting myocardial ischemia. nih.gov Apocynin, known as an inhibitor of NADPH-oxidase, helps reduce oxidative stress, which is a major contributor to endothelial dysfunction in many cardiovascular diseases, including atherosclerosis and hypertension. mdpi.com

Neuroprotective Activity: The neuroprotective potential of these compounds is significant. Paeonol has been shown to protect neurons from damage in various models, including those for Alzheimer's disease and cerebral ischemia. scilit.comnih.gov Its mechanisms include reducing oxidative stress, inhibiting microglial activation, and suppressing neuroinflammation. scilit.comnih.gov Similarly, apocynin has demonstrated neuroprotective effects in models of transient global cerebral ischemia, preventing memory deficits and attenuating neuronal death, partly by inhibiting the glial cell response.

Antidiabetic Activity: Paeonol has shown significant antidiabetic activity. Research indicates it can lower blood glucose levels and improve oral glucose tolerance in diabetic rat models. mdpi.com One of its mechanisms involves inhibiting glucose uptake in the intestine. Its antioxidant properties also help in mitigating diabetic complications such as diabetic encephalopathy by modulating pathways related to advanced glycation end products (AGEs). mdpi.com

Antiasthmatic Properties: Paeonol has been found to be effective in animal models of allergic asthma. It significantly suppresses airway hyperresponsiveness, reduces the number of inflammatory cells (particularly eosinophils) in the lungs, and attenuates lung inflammation and mucus production. These effects are attributed to its ability to modulate the immune response, including decreasing Th2 cytokines (IL-4, IL-13) and inhibiting the TLR4/NF-κB and MAPK signaling pathways.

Allelochemical Properties: Acetophenones as a class of compounds are known to have allelochemical effects, meaning they can influence the growth of other organisms in their vicinity. mdpi.com Some derivatives, like acetosyringone, are being explored as potential natural herbicides. mdpi.com One study on 3,4-dihydroxyacetophenone, isolated from Picea schrenkiana (Schrenk's spruce), found that it significantly inhibited the seed germination and seedling growth of the spruce itself (autotoxicity) as well as other plant species, including wheat and lettuce (allelopathy). This suggests that hydroxy-acetophenone derivatives can play a dual role as both autotoxicants and allelochemicals, influencing plant community structure.

The diverse bioactivities of these compounds are summarized in the table below.

| Bioactivity | Primary Compound Studied | Key Research Findings | Reference Index |

|---|---|---|---|

| Analgesic | Paeonol | Inhibits inflammatory pain by reducing pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (PGE₂, NO). | mdpi.comnih.gov |

| Cardioprotective | Apocynin & Paeonol | Apocynin inhibits NADPH-oxidase, reducing oxidative stress. Paeonol protects vascular endothelium. | nih.govmdpi.com |

| Neuroprotective | Paeonol & Apocynin | Protects against neuronal damage in models of Alzheimer's and ischemia by reducing inflammation and oxidative stress. | scilit.com |

| Antidiabetic | Paeonol | Lowers blood glucose, improves glucose tolerance, and mitigates diabetic complications via antioxidant effects. | mdpi.com |

| Antipyretic | Paeonol | Reduces fever in animal models. | nih.govwikipedia.org |

| Antiasthmatic | Paeonol | Suppresses airway hyperresponsiveness and inflammation by modulating immune responses (e.g., inhibiting Th2 cytokines). | |

| Allelochemical | Acetophenone Derivatives | Derivatives show phytotoxic effects, inhibiting germination and growth of other plants. | mdpi.com |

Toxicological Considerations in In Vitro and In Vivo Research Models

The toxicological profiles of hydroxy-methoxy-acetophenone isomers have been characterized primarily through standardized hazard classifications. These classifications provide guidance for handling the compounds in a research setting.

2'-Hydroxy-4'-methoxyacetophenone (Paeonol): According to safety data, paeonol is considered harmful if swallowed, inhaled, or in contact with skin. It is also classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: Recommended personal protective equipment includes gloves, eye shields, and a dust mask. Standard handling precautions involve avoiding contact with skin and eyes and preventing ingestion and inhalation.

2'-Hydroxy-5'-methoxyacetophenone: This isomer is classified as causing skin irritation and serious eye damage, and it may also cause respiratory irritation.

GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

Signal Word: Danger.

These classifications are based on data from in vitro and in vivo models designed to predict potential toxicity in humans. Such models are crucial for assessing the risk associated with chemical compounds before they can be considered for further development.

Research Applications and Potential in Advanced Materials

Pharmaceutical Research and Drug Discovery Programs

The acetophenone (B1666503) moiety is a fundamental component in the design and synthesis of novel therapeutic agents. Researchers have utilized compounds like 2-Hydroxy-2'-methoxyacetophenone as key starting materials and structural templates to develop new drugs targeting a range of diseases.

This compound and its isomers serve as crucial chemical intermediates, or building blocks, in the synthesis of pharmaceuticals. google.comthegoodscentscompany.com Their molecular structure allows for various chemical modifications, enabling the construction of more complex drug candidates. For instance, the related compound 2-hydroxy-4-methoxyacetophenone is considered a valuable raw material for producing pharmaceuticals and cosmetics. google.com

The synthesis of these intermediates is well-established. 2'-Methoxyacetophenone (B1218423), a precursor, can be prepared from o-hydroxyacetophenone. chemicalbook.com The target compound, this compound, can be synthesized from starting materials like 2-Bromo-2'-methoxyacetophenone. chemicalbook.com The ability to reliably produce these foundational molecules is essential for their use in larger-scale pharmaceutical development programs. Furthermore, aroyl hydrazones, a class of compounds with significant biological activities, have been synthesized through the condensation reaction of molecules like 2-hydroxy-4-methoxyacetophenone with other reagents, showcasing the utility of this acetophenone core in creating diverse chemical libraries. nih.gov

The inherent structure of 2-hydroxyacetophenone (B1195853) is recognized as a "bioactive scaffold," a core molecular framework upon which new drugs can be built. Researchers modify this scaffold to enhance specific biological activities and target various diseases.

One prominent example is the development of a novel liver X receptor (LXR) agonist for the treatment of atherosclerosis. nih.gov In this research, a 2-hydroxyacetophenone derivative was identified as an "outstanding linker" that significantly enhanced the potency and selectivity of the drug candidate. nih.gov The inclusion of this linker resulted in a compound that was 20-fold more potent for LXRβ agonistic activity and, in animal models, was shown to increase high-density lipoprotein cholesterol (HDL-C) without elevating plasma triglycerides. nih.gov

Derivatives of related isomers also show significant promise. Chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have demonstrated potent anticancer activity against human breast, colorectal, and lung cancer cell lines, with low toxicity to non-cancerous cells. sciforum.net Another isomer, 4'-Hydroxy-2'-methoxyacetophenone, has been found to possess antioxidant, anti-inflammatory, and anticancerous properties, and is used in clinical settings to treat autoimmune diseases like rheumatoid arthritis. biosynth.com

Table 1: Research Findings on Bioactive Scaffolds Derived from Hydroxy Methoxyacetophenones

| Derivative/Scaffold | Target/Application | Key Finding | Reference(s) |